molecular formula C9H9ClN2O B2897436 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide CAS No. 2580184-71-8

3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

Cat. No.: B2897436
CAS No.: 2580184-71-8
M. Wt: 196.63
InChI Key: PMELVYOFRLLSPC-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines This compound is characterized by a chloro substituent at the 3-position and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation and cyclotransamination . The reaction conditions often involve the use of bases such as triethylamine and solvents like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chloro substituent.

Scientific Research Applications

3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide is unique due to its specific combination of a chloro substituent and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-7(9(11)13)6-3-1-2-5(6)4-12-8/h4H,1-3H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMELVYOFRLLSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(C(=C2C1)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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